molecular formula C10H18N2O3 B3075015 Sec-butyl 2-(3-oxo-2-piperazinyl)acetate CAS No. 1025496-30-3

Sec-butyl 2-(3-oxo-2-piperazinyl)acetate

Cat. No.: B3075015
CAS No.: 1025496-30-3
M. Wt: 214.26 g/mol
InChI Key: YMTCHBJQWTUIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sec-butyl 2-(3-oxo-2-piperazinyl)acetate is a useful research compound. Its molecular formula is C10H18N2O3 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Impurity Profiling in Drug Substances

Sec-butyl 2-(3-oxo-2-piperazinyl)acetate's derivatives have been used in the impurity profiling of certain drugs. For instance, ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, a compound with a structure related to this compound, is used in the identification of impurities in drug substances. This compound is a glycoprotein IIb/IIIa antagonist and has been the subject of research for the chronic oral treatment of thrombotic disorders. The research focused on developing a reversed-phase HPLC gradient separation for identifying byproducts in the bulk drug substance, highlighting its importance in ensuring drug purity and safety (Thomasberger, Engel, & Feige, 1999).

Catalytic Processes and Chemical Synthesis

The compound is also part of studies involving catalytic processes and chemical synthesis. For example, sec-butyl acetate (a compound related to the sec-butyl group in this compound) has been the focus of research in the synthesis of sec-butyl alcohol, an important chemical intermediate. This research includes examining the kinetics of the reaction catalyzed by acid-functionalized ionic liquids and the application of sec-butyl acetate in various chemical processes, illustrating the compound's role in improving industrial chemical synthesis (Qiu et al., 2015; Pen, 2015).

Biological Evaluation and Medicinal Chemistry

The structural components of this compound, such as the piperazine moiety, have been synthesized and studied for their biological activity. These studies encompass various medicinal chemistry applications, including the synthesis of compounds with potential antimicrobial, antienzyme, and antitumor activities, and the analysis of their structural and biological properties (Dutta & Foye, 1990; Milyutin et al., 1994).

Properties

IUPAC Name

butan-2-yl 2-(3-oxopiperazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-3-7(2)15-9(13)6-8-10(14)12-5-4-11-8/h7-8,11H,3-6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTCHBJQWTUIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)CC1C(=O)NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101275712
Record name 1-Methylpropyl 3-oxo-2-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025496-30-3
Record name 1-Methylpropyl 3-oxo-2-piperazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025496-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylpropyl 3-oxo-2-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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